4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid
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Overview
Description
4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid, also known as Fmoc-Lys(Boc)-OH, is a chemical compound commonly used in peptide synthesis. It is a derivative of lysine and is used as a building block for the synthesis of peptides and proteins.
Scientific Research Applications
Peptide Synthesis
The primary application of Fmoc-protected amino acids is in peptide synthesis . This compound is used to protect the amino group during the synthesis process, allowing for the sequential addition of amino acids without unwanted side reactions . The Fmoc group is stable under acidic conditions but can be removed under basic conditions, making it ideal for stepwise synthesis of peptides.
Solid-Phase Synthesis
In solid-phase synthesis , this compound is utilized as a linker between the growing peptide chain and the resin support . Its stability and ease of removal make it a preferred choice for synthesizing peptide-amides, which are important in developing therapeutic agents and studying protein interactions.
Synthesis of Peptide Azides
Fmoc amino acid azides are derivatives that are synthesized starting from protected amino acids like our compound of interest. These azides are valuable for their application in the synthesis of peptides, particularly in click chemistry . They serve as intermediates in the production of a variety of peptide-based structures.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid” are currently unknown
Mode of Action
It is known that the compound contains a fluorenylmethyloxycarbonyl (fmoc) group , which is commonly used in peptide synthesis as a protective group for the amino group . The Fmoc group can be removed under mildly basic conditions, allowing for the sequential addition of amino acids in solid-phase peptide synthesis .
Biochemical Pathways
Given its structure, it may be involved in peptide synthesis pathways due to the presence of the fmoc group .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of information about its targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the Fmoc group is stable under acidic conditions but can be removed under mildly basic conditions . Therefore, the pH of the environment could potentially influence the compound’s action.
properties
IUPAC Name |
4-[4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c30-26(31)18-9-11-20(12-10-18)29-15-13-19(14-16-29)28-27(32)33-17-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,19,25H,13-17H2,(H,28,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPDCSUBRZXYDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=C(C=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2137832-80-3 |
Source
|
Record name | 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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